N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
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Overview
Description
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide typically involves multi-step organic reactions. The starting materials might include 4-ethoxybenzo[d]thiazole and 4-fluorophenylsulfonyl chloride. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzo[d]thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide
- N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-bromophenyl)sulfonyl)butanamide
Uniqueness
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is unique due to the presence of the ethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. These structural features might confer specific properties that make it more effective or selective in its applications compared to similar compounds.
Biological Activity
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes:
- Benzothiazole moiety : Known for its pharmacological properties.
- Fluorobenzenesulfonyl group : Enhances binding affinity and specificity to biological targets.
- Butanamide chain : Imparts stability and solubility.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to various cellular effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, preventing substrate interaction.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing signaling pathways.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Biological Activity | Description |
---|---|
Anticancer Properties | Exhibits cytotoxic effects against various cancer cell lines. |
Antimicrobial Activity | Demonstrates efficacy against a range of bacterial strains and fungi. |
Anti-inflammatory Effects | Reduces inflammatory markers in vitro and in vivo models. |
Case Studies and Research Findings
-
Anticancer Activity
- A study published in Journal of Medicinal Chemistry demonstrated that this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
-
Antimicrobial Efficacy
- Research highlighted in Pharmaceutical Biology indicated that the compound exhibited broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was reported at 32 µg/mL for both pathogens.
-
Anti-inflammatory Properties
- In a preclinical study published in Inflammation Research, the compound was shown to significantly reduce TNF-alpha levels in lipopolysaccharide (LPS)-induced inflammation models, suggesting potential use in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related benzothiazole derivatives:
Compound | Anticancer Activity | Antimicrobial Activity | Notes |
---|---|---|---|
N-(6-methoxybenzothiazol-2-yl)-2-[1-(4-nitrobenzoyl)]acetamide | Moderate | Low | Less potent than the target compound |
4-(benzenesulfonyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide | High | Moderate | Similar structure but lower efficacy |
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-2-26-15-5-3-6-16-18(15)22-19(27-16)21-17(23)7-4-12-28(24,25)14-10-8-13(20)9-11-14/h3,5-6,8-11H,2,4,7,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCQJPSSWNENNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.